(7aR)-6-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
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Overview
Description
(7aR)-6-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazo[1,5-c][1,3]thiazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-6-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-step organic reactions The process begins with the preparation of key intermediates, such as 4-methoxyphenyl and 4-(methylsulfanyl)phenyl derivatives These intermediates undergo cyclization reactions under controlled conditions to form the imidazo[1,5-c][1,3]thiazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(7aR)-6-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates for more complex molecules.
Scientific Research Applications
(7aR)-6-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (7aR)-6-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-c][1,3]thiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and activities.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
(7aR)-6-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O2S3 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(7aR)-6-(4-methoxyphenyl)-3-(4-methylsulfanylphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C19H18N2O2S3/c1-23-14-7-5-13(6-8-14)20-17(22)16-11-26-18(21(16)19(20)24)12-3-9-15(25-2)10-4-12/h3-10,16,18H,11H2,1-2H3/t16-,18?/m0/s1 |
InChI Key |
UERDUFAJWIZFTA-ATNAJCNCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=C(C=C4)SC |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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